molecular formula C13H14N4S B8269694 N,N'-bis(4-aminophenyl)carbamimidothioic acid

N,N'-bis(4-aminophenyl)carbamimidothioic acid

Cat. No.: B8269694
M. Wt: 258.34 g/mol
InChI Key: BOXVYMDQQMOOGS-UHFFFAOYSA-N
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Description

N,N’-bis(4-aminophenyl)carbamimidothioic acid is an aromatic diamine compound with significant applications in polymer chemistry. It is known for its stability and unique properties, making it a valuable component in the synthesis of high-performance polymers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis(4-aminophenyl)carbamimidothioic acid typically involves the reaction of 4-aminobenzenethiol with cyanamide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dimethylformamide, and a catalyst, such as triethylamine. The reaction mixture is heated to a specific temperature, usually around 100°C, and maintained for several hours to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of N,N’-bis(4-aminophenyl)carbamimidothioic acid follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N,N’-bis(4-aminophenyl)carbamimidothioic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form disulfides or sulfoxides.

    Reduction: It can be reduced to form thiols or amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often involve reagents like bromine or nitric acid.

Major Products

    Oxidation: Disulfides, sulfoxides.

    Reduction: Thiols, amines.

    Substitution: Brominated or nitrated aromatic compounds.

Scientific Research Applications

N,N’-bis(4-aminophenyl)carbamimidothioic acid has a wide range of applications in scientific research:

    Chemistry: Used as a monomer in the synthesis of polyimides and polyamides, contributing to materials with high thermal stability and mechanical strength.

    Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Medicine: Explored for its antimicrobial properties and potential use in developing new antibiotics.

    Industry: Utilized in the production of high-performance polymers for aerospace and electronics applications.

Mechanism of Action

The mechanism of action of N,N’-bis(4-aminophenyl)carbamimidothioic acid involves its ability to interact with various molecular targets through hydrogen bonding and π-π interactions. These interactions can influence the stability and properties of the polymers it forms. In biological systems, the compound can disrupt microbial cell membranes, leading to cell lysis and death.

Comparison with Similar Compounds

Similar Compounds

    N,N’-bis(4-aminophenyl)urea: Similar structure but lacks the sulfur atom, leading to different chemical properties.

    N,N’-bis(4-aminophenyl)thiourea: Contains a sulfur atom but differs in the position of the functional groups.

Uniqueness

N,N’-bis(4-aminophenyl)carbamimidothioic acid is unique due to its combination of aromatic amine and thiourea functionalities, which confer distinct chemical reactivity and stability. This makes it particularly valuable in the synthesis of high-performance polymers with enhanced thermal and mechanical properties.

Properties

IUPAC Name

N,N'-bis(4-aminophenyl)carbamimidothioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4S/c14-9-1-5-11(6-2-9)16-13(18)17-12-7-3-10(15)4-8-12/h1-8H,14-15H2,(H2,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOXVYMDQQMOOGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)NC(=NC2=CC=C(C=C2)N)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1N)NC(=NC2=CC=C(C=C2)N)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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